3.5-Fold Superior Potency in β-Arrestin-2 Recruitment Compared to ML339 in the Same Cell-Based Assay Format
Inhibition of CXCL16-induced β-arrestin-2 recruitment represents the most direct pharmacodynamic readout for CXCR6 antagonism. In the identical DiscoveRx PathHunter Prolink-tagged human CXCR6 cell-based assay format, 2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide inhibits β-arrestin-2 recruitment with an IC50 of 40 nM [1]. The prototypical CXCR6 antagonist ML339 yields an IC50 of 140 nM in the same assay [2]. The target compound therefore exhibits 3.5-fold greater potency in this primary pharmacodynamic endpoint, a difference that can significantly affect the required working concentration in cellular mechanistic studies.
| Evidence Dimension | Inhibition of CXCL16-induced β-arrestin-2 recruitment at human CXCR6 |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | ML339 (CAS 2579689-83-9): IC50 = 140 nM |
| Quantified Difference | 3.5-fold greater potency (target compound) |
| Conditions | DiscoveRx PathHunter Prolink-tagged human CXCR6 cell-based assay; CXCL16 as agonist; β-arrestin-2 enzyme fragment complementation readout |
Why This Matters
For procurement decisions where 3- to 5-fold potency differences alter the in-well compound concentration in functional screening cascades, this value directly informs the ordering quantity and solubility requirements.
- [1] BindingDB. BDBM50539483 (CHEMBL4637126). IC50 = 40 nM; Assay: Antagonist activity at Prolink-tagged human CXCR6 receptor assessed as inhibition of CXCL16-induced beta-arrestin recruitment by DiscoveRx cell based assay. Accessed 2026-04-29. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50539483 View Source
- [2] Hershberger PM, et al. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): NCBI; 2010-. (ML339 human CXCR6 β-arrestin recruitment IC50 = 140 nM.) https://www.ncbi.nlm.nih.gov/books/NBK259644/ View Source
